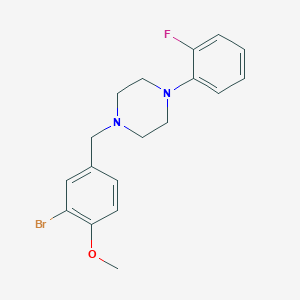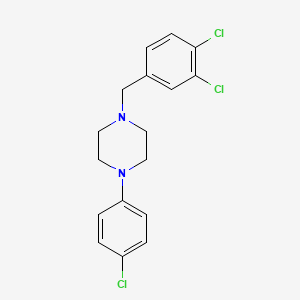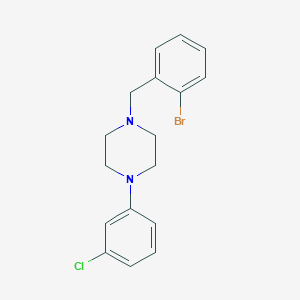
1-(2-bromobenzyl)-4-(3-chlorophenyl)piperazine
Descripción general
Descripción
1-(2-bromobenzyl)-4-(3-chlorophenyl)piperazine, also known as BZP, is a synthetic compound that has been used as a recreational drug. However, in recent years, it has gained attention in the scientific community for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-(2-bromobenzyl)-4-(3-chlorophenyl)piperazine is not fully understood. However, it is believed to act on the serotonergic and dopaminergic systems in the brain. 1-(2-bromobenzyl)-4-(3-chlorophenyl)piperazine has been shown to increase the release of serotonin and dopamine, which are neurotransmitters that are involved in mood regulation. 1-(2-bromobenzyl)-4-(3-chlorophenyl)piperazine also binds to serotonin and dopamine receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(2-bromobenzyl)-4-(3-chlorophenyl)piperazine has been shown to have various biochemical and physiological effects. In animal models, 1-(2-bromobenzyl)-4-(3-chlorophenyl)piperazine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in neuronal growth and survival. 1-(2-bromobenzyl)-4-(3-chlorophenyl)piperazine has also been shown to decrease the levels of inflammatory cytokines, which are proteins that are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-bromobenzyl)-4-(3-chlorophenyl)piperazine has several advantages for lab experiments. It is easy to synthesize and can be obtained in large quantities. 1-(2-bromobenzyl)-4-(3-chlorophenyl)piperazine is also relatively stable and can be stored for long periods of time. However, 1-(2-bromobenzyl)-4-(3-chlorophenyl)piperazine has some limitations for lab experiments. It is a controlled substance and requires special permits for use. 1-(2-bromobenzyl)-4-(3-chlorophenyl)piperazine is also highly lipophilic, which may affect its distribution and metabolism in vivo.
Direcciones Futuras
There are several future directions for the study of 1-(2-bromobenzyl)-4-(3-chlorophenyl)piperazine. In psychiatry, further studies are needed to determine the efficacy and safety of 1-(2-bromobenzyl)-4-(3-chlorophenyl)piperazine as an anxiolytic and antidepressant. In neurology, further studies are needed to determine the neuroprotective effects of 1-(2-bromobenzyl)-4-(3-chlorophenyl)piperazine in various models of brain injury. In oncology, further studies are needed to determine the anticancer properties of 1-(2-bromobenzyl)-4-(3-chlorophenyl)piperazine in vivo. Additionally, further studies are needed to determine the mechanism of action of 1-(2-bromobenzyl)-4-(3-chlorophenyl)piperazine and its potential interactions with other drugs.
Aplicaciones Científicas De Investigación
1-(2-bromobenzyl)-4-(3-chlorophenyl)piperazine has been studied for its potential therapeutic applications in various fields, including psychiatry, neurology, and oncology. In psychiatry, 1-(2-bromobenzyl)-4-(3-chlorophenyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models. In neurology, 1-(2-bromobenzyl)-4-(3-chlorophenyl)piperazine has been studied for its potential neuroprotective effects in traumatic brain injury. In oncology, 1-(2-bromobenzyl)-4-(3-chlorophenyl)piperazine has been shown to have anticancer properties in vitro.
Propiedades
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-(3-chlorophenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClN2/c18-17-7-2-1-4-14(17)13-20-8-10-21(11-9-20)16-6-3-5-15(19)12-16/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEMDOCCRYEJMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



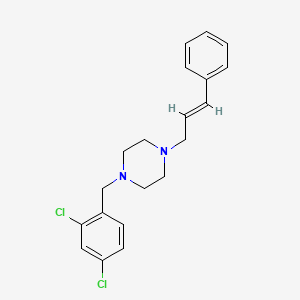
![1-(2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3440945.png)
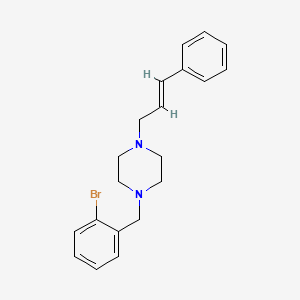
![2-(2-isopropyl-5-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3440957.png)
![2-methoxy-5-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3440959.png)
![1-(2-chloro-5-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3440962.png)
![1-[(2,4,6-triisopropylphenyl)sulfonyl]azepane](/img/structure/B3440969.png)
![1-(4-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3440986.png)
![1-(3-ethoxy-4-methoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3441008.png)
![7-[4-(aminocarbonothioyl)-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B3441011.png)
![1-[(4-bromo-2-thienyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3441020.png)
